molecular formula C8H14O3 B12815027 Methyl 3,3-dimethyl-4-oxopentanoate CAS No. 40484-80-8

Methyl 3,3-dimethyl-4-oxopentanoate

Cat. No.: B12815027
CAS No.: 40484-80-8
M. Wt: 158.19 g/mol
InChI Key: KEKAHVIIKMDUGV-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-4-oxopentanoate: is an organic compound with the molecular formula C8H14O3. It is also known as methyl pivaloylacetate. This compound is a methyl ester derivative of 3,3-dimethyl-4-oxopentanoic acid and is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 3,3-dimethyl-4-oxopentanoate typically begins with pivalic acid (trimethylacetic acid) and methyl acetoacetate.

    Reaction Conditions: The reaction involves the esterification of pivalic acid with methyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

    Purification: The product is then purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3,3-dimethyl-4-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-dimethyl-4-oxopentanoic acid.

    Reduction: Formation of 3,3-dimethyl-4-hydroxypentanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3,3-dimethyl-4-oxopentanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of α-oxoketene and carbomethoxypivaloylketene .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-4-oxopentanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The compound can also participate in various organic reactions, such as nucleophilic substitution and reduction, due to the presence of the carbonyl group.

Comparison with Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with different substitution patterns.

    Ethyl 3,3-dimethyl-4-oxopentanoate: Ethyl ester derivative with similar reactivity.

    Methyl 3-oxo-3-phenylpropanoate: Similar ester functionality but with a phenyl group.

Uniqueness: Methyl 3,3-dimethyl-4-oxopentanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its use as an intermediate in the synthesis of various organic compounds highlights its versatility and importance in organic chemistry.

Properties

CAS No.

40484-80-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3,3-dimethyl-4-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-6(9)8(2,3)5-7(10)11-4/h5H2,1-4H3

InChI Key

KEKAHVIIKMDUGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CC(=O)OC

Origin of Product

United States

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